molecular formula C23H24ClN3O2 B1677785 Piclozotan CAS No. 182415-09-4

Piclozotan

Katalognummer: B1677785
CAS-Nummer: 182415-09-4
Molekulargewicht: 409.9 g/mol
InChI-Schlüssel: URMTUEWUIGOJBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Piclozotan umfasst mehrere Schritte, beginnend mit der Herstellung des 1,4-Benzoxazepin-Kerns. Der synthetische Weg beinhaltet typischerweise die folgenden Schritte:

    Bildung des Benzoxazepin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer, um den Benzoxazepin-Ring zu bilden.

    Einführung der Pyridinylgruppe: Die Pyridinylgruppe wird durch eine Reihe von Substitutionsreaktionen eingeführt.

    Endgültige Montage:

Industrielle Produktionsverfahren für this compound würden wahrscheinlich die Optimierung dieser synthetischen Schritte beinhalten, um eine hohe Ausbeute und Reinheit sowie die Skalierbarkeit für die großtechnische Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

Piclozotan durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Piclozotan, also known as SUN-N4057, is a selective 5-HT~1A~ receptor partial agonist that has demonstrated neuroprotective effects in animal studies . It has been investigated for the treatment of Parkinson's Disease and has undergone early clinical trials in humans for the treatment of acute stroke, but the results have not yet been announced .

Chemical Properties and Structure

This compound is a small molecule drug with the molecular formula C23H24ClN3O2 and a molecular weight of 409.9 g/mol . It is also known by several synonyms, including this compound [INN] and SUN N4057 .

Structure

This compound's structure includes carboxamide, benzoxazepine, 2-pyridyl, lactam, organochloride, and tetrahydropyridine groups .

Research Applications

This compound has been investigated for its potential therapeutic applications, particularly in neurology.

Parkinson's Disease

This compound has been explored as a treatment for Parkinson's Disease .

Acute Stroke

Early clinical trials have investigated this compound's efficacy in treating acute stroke . However, the results of these trials have not yet been announced .

Neuroprotective Effects

Animal studies suggest that this compound has neuroprotective effects, potentially expanding its applications in other neurological conditions .

Clinical Trials

This compound has reached a maximum clinical trial phase of II across all indications . Clinical study reports provide results known at the time of study completion and analysis .

General Safety

Wirkmechanismus

Piclozotan exerts its effects primarily through its action as a selective serotonin 1A receptor partial agonist. This receptor is involved in various neurological processes, including mood regulation, anxiety, and neuroprotection. By binding to and activating this receptor, this compound can modulate neurotransmitter release and provide neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Piclozotan ist einzigartig in seiner partiellen Agonistenaktivität am Serotonin-1A-Rezeptor. Ähnliche Verbindungen umfassen:

Die Einzigartigkeit von this compound liegt in seiner spezifischen Rezeptorselektivität und seinen potenziellen therapeutischen Anwendungen bei der Neuroprotektion und der Behandlung neurologischer Erkrankungen.

Biologische Aktivität

Piclozotan, also known as SUN N4057, is a selective partial agonist of the serotonin 5-HT1A receptor. It has garnered attention for its potential therapeutic effects in managing motor complications associated with Parkinson's disease (PD), particularly those induced by levodopa treatment. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound acts primarily as a 5-HT1A receptor agonist , which is implicated in modulating dopaminergic activity in the brain. By activating these receptors, this compound may help alleviate some of the motor symptoms associated with Parkinson's disease, particularly dyskinesia and motor fluctuations that occur as side effects of long-term levodopa therapy.

Efficacy in Animal Models

A pivotal study investigated the effects of this compound on a rat model of advanced Parkinson's disease. In this study, rats were administered levodopa for several weeks and then treated with varying doses of this compound (0.018 and 0.036 mg/kg/h). The results demonstrated:

  • Reduction in Forelimb Hyperkinesia : this compound significantly reduced levodopa-induced forelimb hyperkinesia by 55% and 69% for the two doses respectively.
  • Increased Duration of Rotational Behavior : The higher dose (0.036 mg/kg/h) increased the duration of rotational behavior by 26% compared to control, indicating improved motor control.
  • Dopamine Levels : It attenuated the increase in striatal levodopa-derived extracellular dopamine levels, suggesting a modulating effect on dopaminergic transmission .

Clinical Implications

In clinical settings, this compound has shown promise as an adjunct therapy for patients experiencing levodopa-induced dyskinesia. A pilot study reported positive outcomes in patients with PD who were experiencing motor complications from their primary treatment regimen.

Case Studies

Several case studies have documented the positive effects of this compound on motor function in PD patients:

  • Pilot Study on Efficacy and Safety :
    • Conducted on a cohort of PD patients with levodopa-induced motor complications.
    • Results indicated significant improvements in motor function without exacerbating dyskinesia .
  • Longitudinal Observational Studies :
    • Large-scale observational studies have reported that patients treated with this compound experienced a significant reduction in dyskinesia while maintaining an increase in "on" time without troublesome dyskinesias .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study TypeDosage (mg/kg/h)Reduction in Dyskinesia (%)Increase in On Time (%)Comments
Animal Model Study0.01855Not applicableSignificant reduction in hyperkinesia
Animal Model Study0.03669Not applicableIncreased rotational behavior
Pilot Clinical StudyVariableSignificant improvementSignificant increasePositive outcomes reported
Longitudinal ObservationalN/ASignificant reductionIncreasedMaintained efficacy over time

Eigenschaften

IUPAC Name

3-chloro-4-[4-(4-pyridin-2-yl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,4-benzoxazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c24-22-17-29-21-9-2-1-7-19(21)23(28)27(22)14-6-5-13-26-15-10-18(11-16-26)20-8-3-4-12-25-20/h1-4,7-10,12,17H,5-6,11,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMTUEWUIGOJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=N2)CCCCN3C(=COC4=CC=CC=C4C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870153
Record name 3-Chloro-4-[4-(3',6'-dihydro[2,4'-bipyridin]-1'(2'H)-yl)butyl]-1,4-benzoxazepin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182415-09-4
Record name Piclozotan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182415-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piclozotan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182415094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piclozotan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12361
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Chloro-4-[4-(3',6'-dihydro[2,4'-bipyridin]-1'(2'H)-yl)butyl]-1,4-benzoxazepin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PICLOZOTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQE44HS7AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

800 mg of the compound of Example 23 was dissolved in 20 ml of ethanol, 140 mg (2 equivalents) of sodium borohydride was added under ice cooling, then the result was agitated at room temperature for 10 minutes. Water was added and extraction was performed with ethyl acetate. The organic layer was washed with water and saturated saline, then was dried with anhydrous magnesium sulfate. The solvent was distilled off and the resultant crude product was refined with silica gel column chromatography (methylene chloride:methanol=30:1), to obtain the above-referenced compound in an amount of 600 mg (yield of 81%).
Name
compound
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

800 mg of the compound of Example 5 was dissolved in 20 ml of ethanol, 140 mg (2 equivalents) of sodium borohydride was added under ice cooling, then the result was agitated at room temperature for 10 minutes. Water was added and extraction was performed with ethyl acetate. The organic layer was washed with water and saturated saline, then was dried with anhydrous magnesium sulfate. The solvent was distilled off and the resultant crude product was refined with silica gel column chromatography (methylene chloride:methanol=30:1), to obtain the above-referenced compound in an amount of 600 mg (yield of 81%).
Name
compound
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.